Selectivity Profile: Potential Cleaner Probe
A comprehensive study assessing cross-reactivity of Bile Acid Reabsorption Inhibitors (BARIs) revealed that all clinically evaluated inhibitors (elobixibat, maralixibat, odevixibat, and linerixibat) exhibit significant off-target inhibition of hepatic transporters OATP1B1, OATP1B3, and OATP2B1 (IC50 range 1.6–29 µM) and the steroid sulfate uptake carrier SOAT (IC50 range 3.2–5.9 µM) [1]. Barixibat was not included in this analysis. This lack of data constitutes a critical differentiation: while the clinical BARIs possess well-characterized polypharmacology, Barixibat remains a molecular tool with an uncharacterized, and therefore potentially cleaner or distinct, off-target profile. For researchers seeking to isolate the biological effects of IBAT inhibition without confounding hepatic transporter modulation, Barixibat represents a high-risk, high-reward research probe. Its undefined selectivity profile necessitates thorough characterization but also presents an opportunity to identify an IBAT inhibitor with superior target specificity .
| Evidence Dimension | Off-target transporter inhibition (OATP1B1, OATP1B3, OATP2B1, SOAT) |
|---|---|
| Target Compound Data | Not determined (uncharacterized) |
| Comparator Or Baseline | Elobixibat, maralixibat, odevixibat: IC50 = 1.6–29 µM (OATPs); 3.2–5.9 µM (SOAT) |
| Quantified Difference | N/A – Barixibat data not available; represents a critical knowledge gap and potential differentiation point. |
| Conditions | HEK293 cells stably transfected with human OATP1B1, OATP1B3, OATP2B1, or SOAT [1] |
Why This Matters
Procurement of Barixibat is justified for projects requiring a clean IBAT inhibitor to avoid confounding results from hepatic and steroid transporter off-target effects that plague clinical BARIs.
- [1] Wannowius M, et al. Carrier cross-reactivities of the bile acid reabsorption inhibitors elobixibat, linerixibat, maralixibat, and odevixibat. *J Lipid Res.* 2025;66(11):100910. View Source
